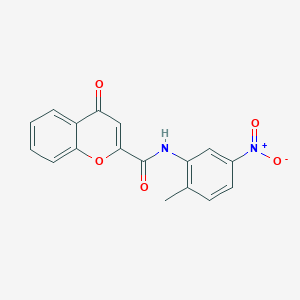
2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate, also known as CNB, is a synthetic compound that has been extensively used in scientific research. The compound is a member of the benzophenone family and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate involves its ability to bind to the active site of enzymes and inhibit their activity. The compound achieves this by forming strong hydrogen bonds with the amino acid residues in the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. This compound has also been found to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of pH in the body. This inhibition can lead to a decrease in intraocular pressure, making this compound a potential treatment for glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate is its ability to inhibit the activity of multiple enzymes, making it a versatile tool for scientific research. However, this compound's potency as an inhibitor can also be a limitation, as it can lead to non-specific binding and inhibition of other enzymes. Additionally, the compound's solubility in water is limited, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for the use of 2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate in scientific research. One potential area of research is the development of this compound-based drugs for the treatment of Alzheimer's disease, glaucoma, and cancer. Another area of research is the use of this compound as a tool for studying the activity of enzymes in the body. Finally, the development of more potent and selective inhibitors based on the structure of this compound is an area of ongoing research.
Conclusion:
In conclusion, this compound is a versatile compound that has been extensively used in scientific research. Its ability to inhibit the activity of multiple enzymes has made it a valuable tool for studying the biochemical and physiological effects of these enzymes. While there are limitations to the use of this compound in lab experiments, its potential therapeutic applications and ongoing research into its structure make it an exciting area of study.
Métodos De Síntesis
2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate can be synthesized through a multi-step process starting with the reaction of 2-chlorobenzoyl chloride with 2-methyl-3-nitrophenol in the presence of a base. The resulting intermediate is then reacted with ethyl acetoacetate in the presence of a catalyst to produce this compound. The purity of the final product can be increased through recrystallization.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been extensively used in scientific research due to its ability to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition has been found to have potential therapeutic applications in the treatment of Alzheimer's disease, glaucoma, and cancer.
Propiedades
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5/c1-10-11(6-4-8-14(10)18(21)22)16(20)23-9-15(19)12-5-2-3-7-13(12)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFOXCBKPCYYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5709809.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)

![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5709833.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)



![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)

![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)

